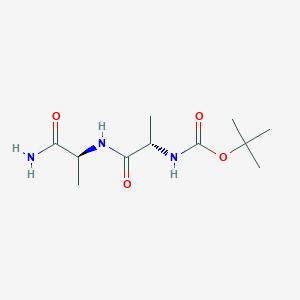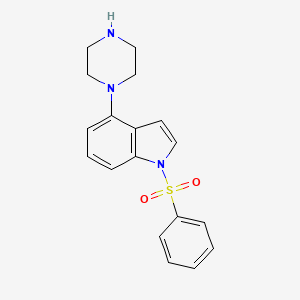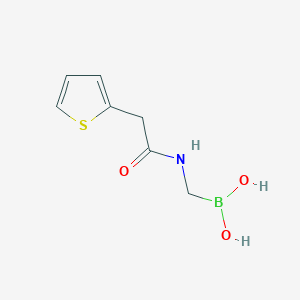
4-Benzenesulfonylamino-benzenesulfonamide
Overview
Description
4-Benzenesulfonylamino-benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Mechanism of Action
Target of Action
The primary target of 4-Benzenesulfonylamino-benzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein that plays a crucial role in the regulation of the cell cycle . Additionally, this compound has been found to inhibit Carbonic Anhydrase IX (CA IX) , which is overexpressed in many solid tumors .
Mode of Action
This compound interacts with its targets by inhibiting their activity. The inhibition of CDK2 can lead to the arrest of the cell cycle . The inhibition of CA IX, on the other hand, can lead to a shift in tumor cell metabolism from anaerobic glycolysis to a more oxygen-dependent metabolic pathway .
Biochemical Pathways
The inhibition of CDK2 and CA IX affects several biochemical pathways. The inhibition of CDK2 can lead to the arrest of the cell cycle, preventing the proliferation of cells . The inhibition of CA IX can lead to a shift in tumor cell metabolism from anaerobic glycolysis to a more oxygen-dependent metabolic pathway . This shift in metabolism can lead to a decrease in tumor growth and proliferation .
Pharmacokinetics
It is known that the compound has a strong binding affinity to its targets, which can result in effective inhibition .
Result of Action
The inhibition of CDK2 and CA IX by this compound can lead to a decrease in cell proliferation and tumor growth . In addition, the compound has been found to induce apoptosis in certain cancer cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the tumor microenvironment can affect the activity of CA IX and, consequently, the efficacy of the compound . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature and the presence of other compounds in the environment .
Biochemical Analysis
Biochemical Properties
4-Benzenesulfonylamino-benzenesulfonamide has been found to interact with carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors . The compound’s inhibitory effect on CA IX suggests its potential role in antiproliferative activities .
Cellular Effects
In cellular studies, this compound and its derivatives have shown significant inhibitory effects against cancer cell lines . The compound was able to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with CA IX . By inhibiting CA IX, the compound can potentially disrupt the metabolic shift in tumor cells, thereby exerting its antiproliferative effects .
Metabolic Pathways
Given its interaction with CA IX, it may be involved in pathways related to tumor metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzenesulfonylamino-benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with an amine in the presence of a base. One common method is the condensation reaction where benzenesulfonyl chloride reacts with an amine to form the sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like pyridine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to speed up the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Benzenesulfonylamino-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction produces amines .
Scientific Research Applications
4-Benzenesulfonylamino-benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Comparison with Similar Compounds
Benzenesulfonamide: A simpler analog with similar functional groups but lacking the additional sulfonamide group.
4-Aminobenzenesulfonamide: Another related compound with an amino group instead of a sulfonamide group.
Uniqueness: 4-Benzenesulfonylamino-benzenesulfonamide is unique due to its dual sulfonamide groups, which enhance its binding affinity to certain enzymes and increase its potential as a therapeutic agent. Its structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-(benzenesulfonamido)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S2/c13-19(15,16)11-8-6-10(7-9-11)14-20(17,18)12-4-2-1-3-5-12/h1-9,14H,(H2,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOYRJIJNYBGIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356379 | |
| Record name | 4-Benzenesulfonylamino-benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4461-11-4 | |
| Record name | 4-Benzenesulfonylamino-benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-Toluenesulfonyl]-1,4-naphthoquinone](/img/structure/B3062778.png)




![N-[4-[(5Z)-4,4-difluoro-5-[2-oxo-2-(4-piperidin-1-ylpiperidin-1-yl)ethylidene]2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-methylfuran-3-carboxamide](/img/structure/B3062792.png)








